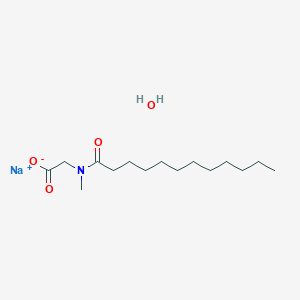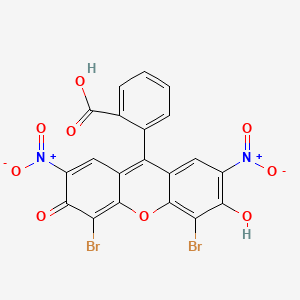
Ethyl ricinoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12R-Hydroxy-9-cis-octadecenoic Acid Ethyl Ester is a fatty acid ester derived from ricinoleic acid. It is an unsaturated omega-9 fatty acid and a hydroxy acid. This compound is a significant component of castor oil, which is obtained from the seeds of the castor plant (Ricinus communis). The ethyl ester form is often used in various industrial and research applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12R-Hydroxy-9-cis-octadecenoic Acid Ethyl Ester typically involves the esterification of ricinoleic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the mixture under reflux conditions for several hours to ensure complete esterification .
Industrial Production Methods: Industrially, the production of this compound can be achieved through the transesterification of castor oil. Castor oil is first hydrolyzed to obtain ricinoleic acid, which is then esterified with ethanol. The reaction is carried out in the presence of an acid catalyst and under controlled temperature and pressure conditions to maximize yield .
Types of Reactions:
Oxidation: 12R-Hydroxy-9-cis-octadecenoic Acid Ethyl Ester can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: It can participate in substitution reactions, particularly at the hydroxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Acidic or basic conditions can facilitate substitution reactions at the hydroxy group
Major Products:
Oxidation: Oxidized fatty acids and aldehydes.
Reduction: Saturated fatty acid esters.
Substitution: Various substituted esters depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
12R-Hydroxy-9-cis-octadecenoic Acid Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various complex molecules.
Biology: Studied for its role in biological membranes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants
Wirkmechanismus
The mechanism of action of 12R-Hydroxy-9-cis-octadecenoic Acid Ethyl Ester involves its interaction with cellular membranes and enzymes. The hydroxy group allows it to participate in hydrogen bonding, affecting membrane fluidity and permeability. It can also act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Methyl Ricinoleate: The methyl ester form of ricinoleic acid, used in similar applications but with different physical properties.
Ricinoleic Acid: The parent compound, which is a major component of castor oil.
Lesquerolic Acid: Similar to ricinoleic acid but with an additional methylene group between the carboxyl group and the double bond .
Uniqueness: 12R-Hydroxy-9-cis-octadecenoic Acid Ethyl Ester is unique due to its specific ester form, which imparts different solubility and reactivity characteristics compared to its methyl ester and free acid counterparts. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Eigenschaften
IUPAC Name |
ethyl (Z,12R)-12-hydroxynonadec-9-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H40O3/c1-3-5-6-11-14-17-20(22)18-15-12-9-7-8-10-13-16-19-21(23)24-4-2/h12,15,20,22H,3-11,13-14,16-19H2,1-2H3/b15-12-/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIROAAHQIMWGKN-NLBZTSMMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC=CCCCCCCCC(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-Dihydroxy-1H,1'H-[2,2'-biindene]-1,1',3,3'(2H,2'H)-tetraone dihydrate](/img/structure/B8022259.png)
![6-Chloroimidazo[1,2-A]pyridine-3-carboxylic acid hydrate](/img/structure/B8022264.png)






![[(1S,2S)-2-ethoxycarbonylcyclopentyl]-[(1S)-1-phenylethyl]azanium;chloride](/img/structure/B8022323.png)




